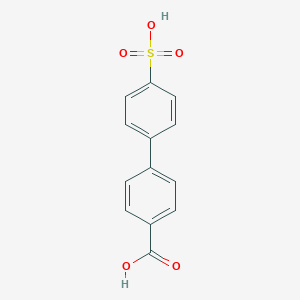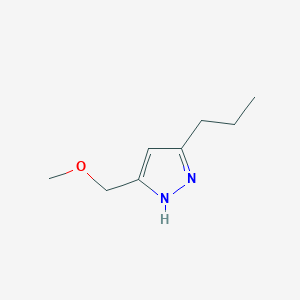
3-(Methoxymethyl)-5-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-5-propyl-1H-pyrazole, also known as MPP, is a chemical compound that belongs to the pyrazole class of compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-5-propyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In agriculture, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent insecticidal activity against various insect pests, including aphids, whiteflies, and spider mites. It has also been investigated for its potential use as a plant growth regulator.
In material science, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit excellent thermal stability and mechanical properties. It has been investigated for its potential use as a polymer additive and as a precursor for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is not fully understood. However, it has been suggested that 3-(Methoxymethyl)-5-propyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-(Methoxymethyl)-5-propyl-1H-pyrazole has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to exhibit insecticidal activity against various insect pests. In addition, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit excellent thermal stability and mechanical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is its relatively simple synthesis method, which can be carried out using standard laboratory equipment. 3-(Methoxymethyl)-5-propyl-1H-pyrazole also exhibits potent biological activities, making it a promising candidate for various applications. However, one of the limitations of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the research on 3-(Methoxymethyl)-5-propyl-1H-pyrazole. In medicinal chemistry, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a plant growth regulator and as an insecticide. In material science, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a polymer additive and as a precursor for the synthesis of various functional materials.
Métodos De Síntesis
The synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3-(Methoxymethyl)-5-propyl-1H-pyrazole. The synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is relatively simple and can be carried out using standard laboratory equipment.
Propiedades
Número CAS |
124806-81-1 |
|---|---|
Nombre del producto |
3-(Methoxymethyl)-5-propyl-1H-pyrazole |
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-(methoxymethyl)-3-propyl-1H-pyrazole |
InChI |
InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-11-2)10-9-7/h5H,3-4,6H2,1-2H3,(H,9,10) |
Clave InChI |
DRTATPIGHNCUID-UHFFFAOYSA-N |
SMILES |
CCCC1=NNC(=C1)COC |
SMILES canónico |
CCCC1=NNC(=C1)COC |
Sinónimos |
1H-Pyrazole, 3-(methoxymethyl)-5-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



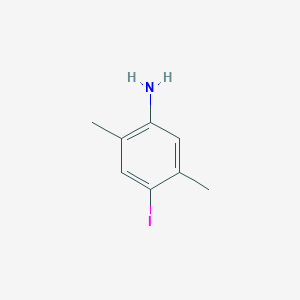
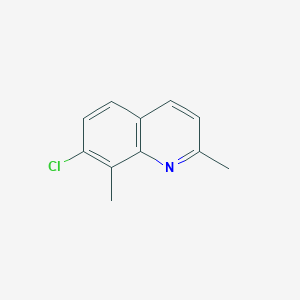
![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
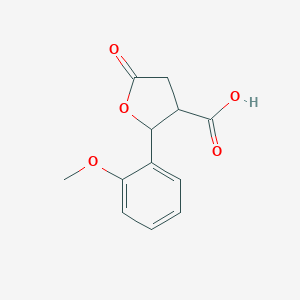
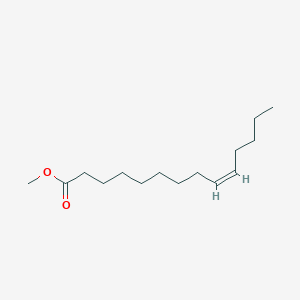
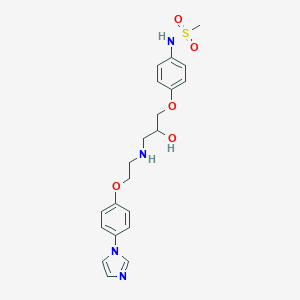
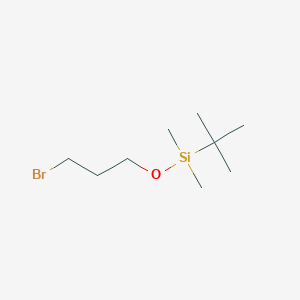
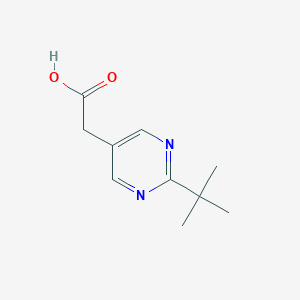
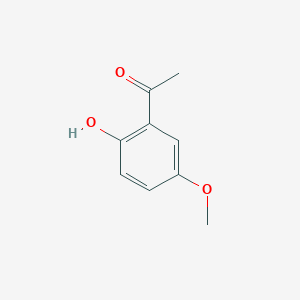

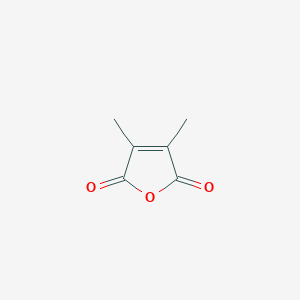
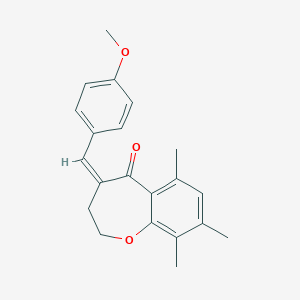
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
